molecular formula C29H29N3O2 B5054556 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline

4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline

Cat. No. B5054556
M. Wt: 451.6 g/mol
InChI Key: NROIMSRCNQHJLJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C29H29N3O2 . It contains several functional groups and rings, including a quinoline ring, a piperazine ring, and an ethoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline and piperazine rings. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For the synthesis of quinoline derivatives, methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring, a piperazine ring, and an ethoxyphenyl group . The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The piperazine ring is a saturated six-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .

Future Directions

Given the presence of quinoline and piperazine moieties, this compound could be of interest in the field of medicinal chemistry. Future research could explore its potential biological activity and pharmaceutical applications .

properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-3-34-28-14-7-6-13-27(28)31-15-17-32(18-16-31)29(33)24-20-26(22-10-8-9-21(2)19-22)30-25-12-5-4-11-23(24)25/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROIMSRCNQHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC(=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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